molecular formula C14H11FO2 B6612768 2-fluoro-2-(4-phenylphenyl)acetic acid CAS No. 1379664-89-7

2-fluoro-2-(4-phenylphenyl)acetic acid

Cat. No. B6612768
M. Wt: 230.23 g/mol
InChI Key: CHTVGRMQNXPBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(4-phenylphenyl)acetic acid (FPA) is an organic compound that belongs to the family of carboxylic acids. It is a type of carboxylic acid that contains both a fluorine atom and a phenyl group. FPA is a colorless, odorless, water-soluble compound that can be used as a reagent in organic synthesis. FPA has a wide range of applications in the pharmaceutical and chemical industries, including as an intermediate in the synthesis of drugs and other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-fluoro-2-(4-phenylphenyl)acetic acid involves the introduction of a fluorine atom onto the alpha carbon of 4-phenylphenylacetic acid.

Starting Materials
4-phenylphenylacetic acid, Fluorine gas, Sodium hydride, Dimethylformamide (DMF), Acetic anhydride, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
4-phenylphenylacetic acid is treated with sodium hydride in DMF to form the corresponding carbanion., Fluorine gas is introduced into the reaction mixture to form the alpha-fluoro carbanion intermediate., The intermediate is then treated with acetic anhydride to form the corresponding acyl fluoride., Hydrochloric acid is added to the reaction mixture to hydrolyze the acyl fluoride to the corresponding carboxylic acid., Sodium hydroxide is added to the reaction mixture to neutralize the hydrochloric acid., The product is extracted from the reaction mixture using ethyl acetate and purified by recrystallization from water.

Mechanism Of Action

2-fluoro-2-(4-phenylphenyl)acetic acid is an acid that can react with bases to form salts. The reaction between 2-fluoro-2-(4-phenylphenyl)acetic acid and a base can be catalyzed by enzymes, such as esterases and amidases. 2-fluoro-2-(4-phenylphenyl)acetic acid can also react with amines to form amides, and with alcohols to form esters. 2-fluoro-2-(4-phenylphenyl)acetic acid can also react with other carboxylic acids to form anhydrides.

Biochemical And Physiological Effects

2-fluoro-2-(4-phenylphenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. 2-fluoro-2-(4-phenylphenyl)acetic acid has also been found to have anti-inflammatory and analgesic effects, and to have an effect on the immune system.

Advantages And Limitations For Lab Experiments

2-fluoro-2-(4-phenylphenyl)acetic acid has several advantages for use in laboratory experiments. It is a stable compound and is easily synthesized in the laboratory. It is also relatively inexpensive, and can be stored for long periods of time without significant degradation. The major limitation of 2-fluoro-2-(4-phenylphenyl)acetic acid is its low solubility in water, which limits its use in certain experiments.

Future Directions

The use of 2-fluoro-2-(4-phenylphenyl)acetic acid in scientific research is expected to increase in the future. It is likely that 2-fluoro-2-(4-phenylphenyl)acetic acid will be used in the development of new drugs and other compounds. It is also possible that 2-fluoro-2-(4-phenylphenyl)acetic acid will be used in the study of enzyme-catalyzed reactions and the structure and function of proteins. Additionally, 2-fluoro-2-(4-phenylphenyl)acetic acid may be used in the development of new analytical techniques and in the study of biochemical and physiological effects. Finally, 2-fluoro-2-(4-phenylphenyl)acetic acid may be used in the development of new materials and in the study of environmental pollutants.

Scientific Research Applications

2-fluoro-2-(4-phenylphenyl)acetic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. 2-fluoro-2-(4-phenylphenyl)acetic acid is also used as a model compound in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

properties

IUPAC Name

2-fluoro-2-(4-phenylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVGRMQNXPBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl(fluoro)acetic acid

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